3-(4-bromophenyl)-5-(cyclohexylmethyl)-1,2,4-oxadiazole
Overview
Description
The compound “3-(4-bromophenyl)-5-(cyclohexylmethyl)-1,2,4-oxadiazole” belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .
Synthesis Analysis
While specific synthesis methods for this compound were not found, a general approach to synthesize similar compounds involves the use of pinacol boronic esters . Protodeboronation of these esters is a key step in the synthesis of many organic compounds .Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using various spectroscopic techniques, including IR, Raman, and UV-Vis . The optimized geometrical parameters are often reported using DFT/B3LYP/6-311++G (d, p) basis set of theory .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve oxidation in air to form unstable peroxides . These compounds belong to the reactive groups of ethers .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary. For example, 4-Bromophenyl phenyl ether is a liquid at room temperature, with a freezing point of 18°C and a density of 1.423 g/cm3 .Safety and Hazards
Future Directions
Future research could focus on the development of new synthesis methods and the exploration of the compound’s potential applications. For example, copolymerized porous organic frameworks (C-POFs) synthesized with monomers of tetrakis(4-bromophenyl)methane and tris(4-bromophenyl)amine have shown high physicochemical stability, large surface areas, and excellent gas adsorption properties .
Properties
IUPAC Name |
3-(4-bromophenyl)-5-(cyclohexylmethyl)-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O/c16-13-8-6-12(7-9-13)15-17-14(19-18-15)10-11-4-2-1-3-5-11/h6-9,11H,1-5,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXDFYNGLOAFPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2=NC(=NO2)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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